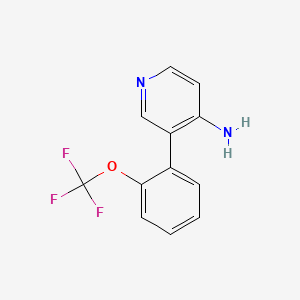

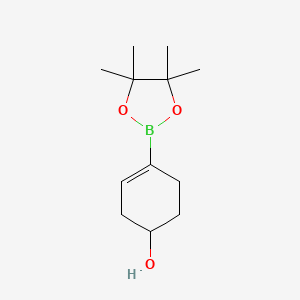

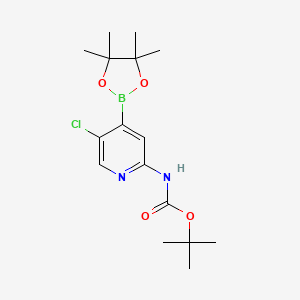

![molecular formula C15H13FO2 B567598 [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid CAS No. 1365272-72-5](/img/structure/B567598.png)

[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular formula of “[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid” is C15H13FO2 . Unfortunately, the specific molecular structure is not provided in the searched resources.Physical And Chemical Properties Analysis

The molecular weight of “[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid” is 244.27 . Other physical and chemical properties are not provided in the searched resources.Aplicaciones Científicas De Investigación

Antimycobacterial Activity : A study demonstrated the synthesis of novel derivatives containing the [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid framework. These compounds were evaluated for their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. One of the derivatives showed good antimycobacterial activity with a minimum inhibitory concentration of 0.62 μg/ml (Ali & Yar, 2007).

Electrochemical Applications : A study on the electrolytic reduction of 1-fluoro-2-(4-biphenylyl)vinyl phenyl sulphoxide, a compound structurally related to [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, in nonaqueous media, revealed important insights into its electrochemical behavior. This research has implications for the development of new electrochemical methods (Kunugi et al., 1995).

Pharmaceutical Development : Research on polymorphism in pharmaceutical compounds included a study on [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid. This study used various physical methods to characterize two polymorphs of the compound, leading to insights critical for drug development (Katrincic et al., 2009).

Synthesis and Structural Analysis : The synthesis and structural characterization of derivatives of phenyl acetic acid, which is structurally related to [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, have been explored. These studies provide valuable information for the development of new compounds with potential biological activity (Zhao, 2007).

Anti-Inflammatory Activity : A series of N-arylidene-2-(4-chloro-2-(2-fluoro or chlorophenoxy)phenyl)acetic acid hydrazides, structurally related to [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, were synthesized and evaluated for their anti-inflammatory activity. The stereochemical behavior of these compounds was studied, and some analogs exhibited moderate to excellent anti-inflammatory activity in assays (Nakhostin et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds have been used in the preparation of inhibitors of neuronal nitric oxide synthase , suggesting that this compound might also interact with similar targets.

Mode of Action

It’s worth noting that compounds with similar structures can undergo reactions such as free radical reactions . This suggests that “[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid” might interact with its targets in a similar manner.

Biochemical Pathways

Given its potential role as a precursor to inhibitors of neuronal nitric oxide synthase , it might be involved in pathways related to nitric oxide signaling.

Result of Action

If it indeed serves as a precursor to inhibitors of neuronal nitric oxide synthase , it might contribute to the regulation of nitric oxide levels in neurons, which could have various downstream effects.

Propiedades

IUPAC Name |

2-[4-(3-fluoro-4-methylphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10-2-5-13(9-14(10)16)12-6-3-11(4-7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIYQKWGCTXJFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742917 |

Source

|

| Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1365272-72-5 |

Source

|

| Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

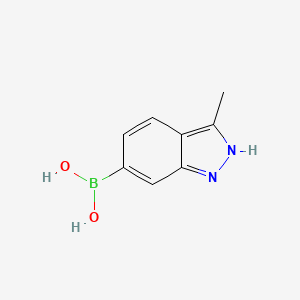

![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B567520.png)

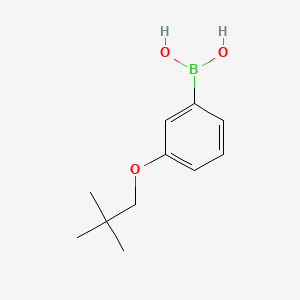

![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)

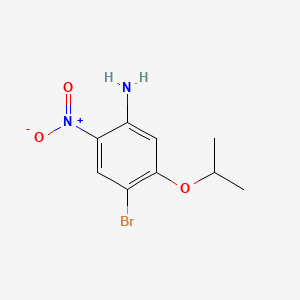

![6-Bromo[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B567526.png)

![Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B567530.png)

![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)